![molecular formula C12H16O B2877933 (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol CAS No. 2248219-00-1](/img/structure/B2877933.png)
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
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Overview
Description
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chiral compound that belongs to the class of secondary alcohols. It is also known as 2R-Indanol, and it has a molecular formula of C10H14O. This compound has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is its chiral nature, which makes it a valuable tool for studying the stereochemistry of various reactions. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some applications.
Future Directions
There are several future directions for the research of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol. One potential direction is to investigate its potential as a chiral building block in the synthesis of new pharmaceuticals. Another direction is to explore its potential as a ligand for metal-based catalysts in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol can be achieved through several methods, including the reduction of 2-indanone or the asymmetric hydrogenation of 2-indenyl acetate. The reduction of 2-indanone can be performed using sodium borohydride, lithium aluminum hydride, or other reducing agents. The asymmetric hydrogenation of 2-indenyl acetate can be carried out using chiral catalysts, such as rhodium or ruthenium complexes.
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been extensively studied in various scientific fields due to its unique structural and chemical properties. In medicinal chemistry, this compound has been investigated for its potential as a chiral building block in the synthesis of pharmaceuticals. It has also been explored as a potential ligand for metal-based catalysts in organic synthesis.
properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCGCYDDUJWCM-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol |
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